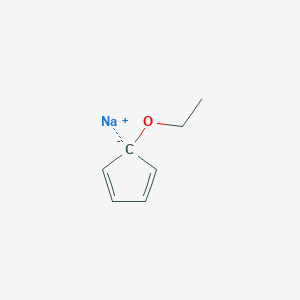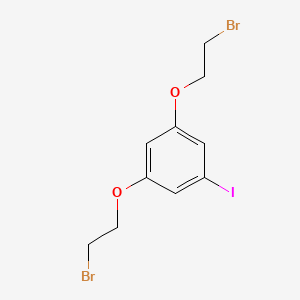![molecular formula C24H26O3 B12608852 4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol CAS No. 899439-79-3](/img/structure/B12608852.png)
4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol is an organic compound with a complex structure that includes phenolic and butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol typically involves the reaction of phenolic compounds with butyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced phenols, and substituted phenolic compounds
Scientific Research Applications
4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol include:
Bisphenol A (BPA): Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as an alternative to BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA with similar properties.
Uniqueness
What sets 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol apart from these similar compounds is its unique structural features, which may confer distinct chemical properties and potential applications. The presence of the butyl group and the specific arrangement of the phenolic units can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
899439-79-3 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-butan-2-yl-2,6-bis[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H26O3/c1-3-16(2)19-14-20(12-17-4-8-22(25)9-5-17)24(27)21(15-19)13-18-6-10-23(26)11-7-18/h4-11,14-16,25-27H,3,12-13H2,1-2H3 |
InChI Key |
QDOYQECFNBRBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
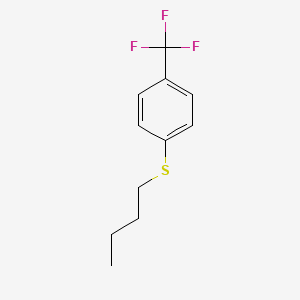

![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)
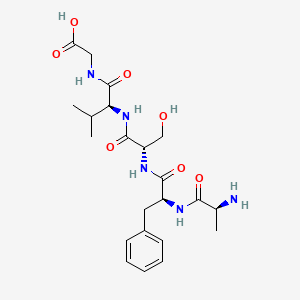
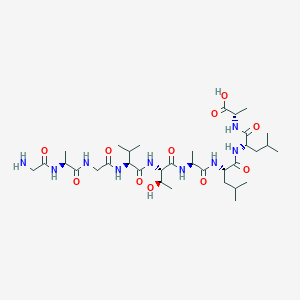
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
